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Compound of Interest

Compound Name: Envonalkib

Cat. No.: B10827855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical and pharmacological

characteristics of Envonalkib (TQ-B3139), a potent and selective second-generation

anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).

Core Chemical Structure and Properties
Envonalkib is a synthetic organic small molecule designed to target specific genetic alterations

in non-small cell lung cancer (NSCLC).[1] Its chemical identity is well-defined and characterized

by the following descriptors.
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Identifier Value

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-

[4-methoxy-6-[(2S)-2-methylpiperazin-1-

yl]pyridin-3-yl]pyridin-2-amine[2][3][4]

Synonyms TQ-B3139, CT-711, NHU-101[3][5]

CAS Number 1621519-26-3 (free base)[3][4]

Molecular Formula C₂₄H₂₆Cl₂FN₅O₂[2][3][4]

Molecular Weight 506.40 g/mol [3][4]

Canonical SMILES

C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=C

C(=C(N=C3)N)O--INVALID-LINK--

C4=C(C=CC(=C4Cl)F)Cl[2]

InChI Key BVGDAZBTIVRTGO-UONOGXRCSA-N[2][3]

Potency and Efficacy: In Vitro and Clinical Data
Envonalkib demonstrates high potency against wild-type ALK and various resistance

mutations. Its clinical efficacy has been established in trials comparing it to first-generation

inhibitors like crizotinib.

Table 1: In Vitro Inhibitory Activity

Target IC₅₀ (nM)

Wild-type ALK 1.96[3][5]

ALK L1196M 35.1[5]

ALK G1269S 61.3[5]

Table 2: Phase III Clinical Trial Efficacy (vs. Crizotinib in treatment-naive ALK+ NSCLC)
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Endpoint Envonalkib Crizotinib Hazard Ratio (HR)

Median Progression-

Free Survival (PFS)
24.87 months[3][6] 11.60 months[3][6] 0.47 (p < 0.0001)[6]

Confirmed Objective

Response Rate

(ORR)

81.68%[3] 70.68%[3] N/A

CNS Objective

Response Rate (CNS-

ORR)

78.95%[6] 23.81%[6] N/A

Mechanism of Action: Signaling Pathway Inhibition
Envonalkib functions as a selective ATP-competitive inhibitor of ALK and ROS1 tyrosine

kinases.[3] By binding to the ATP-binding pocket of these kinases, it effectively blocks their

autophosphorylation. This action halts the downstream signaling cascades, primarily the

PI3K/AKT and RAS/ERK pathways, which are critical for the proliferation and survival of tumor

cells driven by ALK or ROS1 genetic rearrangements.[3] The potent central nervous system

(CNS) penetration of Envonalkib allows it to effectively target both systemic tumors and brain

metastases.[3]
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Envonalkib inhibits ALK, blocking PI3K/AKT and RAS/ERK pathways.
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Experimental Protocols
The synthesis of Envonalkib is a multi-step process involving key chemical reactions.[6] The

generalized workflow begins with a Mitsunobu coupling, followed by reduction, bromination,

Miyaura borylation, and a final Suzuki-Miyaura cross-coupling, concluding with a deprotection

step to yield the final compound.[6]
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Generalized synthetic workflow for Envonalkib.
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A critical final stage in the synthesis involves the removal of a tert-butoxycarbonyl (Boc)

protecting group.[6]

Reactant Preparation: A solution of (S)-tert-butyl 4-(6′-amino-5′-((R)-1-(2,6-dichloro-3-

fluorophenyl)ethoxy)-4-methoxy-[3,3′-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (0.11

mmol) is prepared in dichloromethane (CH₂Cl₂) (10 mL).[6]

Deprotection Reaction: Trifluoroacetic acid (1 mL) is added to the stirred solution, and the

mixture is maintained for 1 hour to facilitate the cleavage of the Boc group.[6]

Workup and Neutralization: Following the reaction, concentrated sodium hydroxide (NaOH)

is added to adjust the pH to >13.[6]

Extraction: The product is extracted from the aqueous phase using CH₂Cl₂.[6]

Purification: The combined organic extracts are dried over anhydrous sodium sulphate,

filtered, and concentrated. The final purification is achieved via silica gel column

chromatography (using a mobile phase of CH₂Cl₂:methanol = 8:1) to yield the pure

Envonalkib product.[6]

For oral administration in animal models, Envonalkib can be formulated as follows:

DMSO/PEG300/Tween80/ddH₂O Formulation: A stock solution of 100 mg/mL in fresh DMSO

is prepared. For a 1 mL working solution, 50 μL of the DMSO stock is added to 400 μL of

PEG300 and mixed. Subsequently, 50 μL of Tween80 is added and mixed, followed by the

addition of 500 μL of ddH₂O. The solution should be used immediately.[5]

Corn Oil Formulation: A stock solution of 16 mg/mL in DMSO is prepared. For a 1 mL

working solution, 50 μL of the clear DMSO stock is added to 950 μL of corn oil and mixed

thoroughly. This suspension should be used immediately.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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